6-Methylcinnoline
Overview
Description
6-Methylcinnoline is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Biological Activity
6-Methylcinnoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the cyclization of substituted hydrazones with appropriate carbonyl compounds. This approach has been utilized to create a series of derivatives that exhibit enhanced biological activity. For instance, researchers synthesized a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which demonstrated significant antifungal and antitumor properties .
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound derivatives. For example, certain synthesized compounds showed fungicidal activity against Candida galibrata and Candida albicans, with minimum fungicidal concentrations (MFCs) ranging from 0.2 to 5.0 mg/mL. Notably, compound 8b exhibited the most potent antifungal activity with an MFC significantly lower than that against C. albicans clinical isolates .
Antitumor Activity
The antitumor efficacy of this compound derivatives has also been investigated. In vitro assays demonstrated that specific compounds reduced the viability of MCF-7 breast cancer cells to below 50% after 72 hours, with compound 8b showing an IC50 value of 5.56 μM, indicating strong cytotoxicity against cancer cells . The anti-leukemic effects were evaluated on K562 cell lines; however, none of the tested compounds showed significant activity at concentrations ≤100 µg/mL.
Case Studies and Research Findings
Several studies have explored the broader implications of this compound in medicinal chemistry:
- Antimicrobial Peptides : Research indicates that small molecular weight bioactive compounds, including those derived from microbial sources, exhibit dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). This suggests a potential for integrating compounds like this compound into therapeutic strategies targeting both infections and cancer .
- Pharmacological Applications : The structural characteristics of this compound allow for modifications that enhance its biological activity. For instance, the introduction of various substituents can optimize its interaction with biological targets, leading to improved efficacy in treating conditions like cancer and fungal infections .
Data Tables
The following tables summarize key findings related to the biological activity of this compound derivatives:
Compound | Target Cell Line | IC50 (μM) | MFC (mg/mL) |
---|---|---|---|
8b | MCF-7 | 5.56 | Not applicable |
10b | MCF-7 | 11.79 | Not applicable |
10d | MCF-7 | 8.57 | Not applicable |
8a | C. galibrata | Not applicable | 0.2 - 3.0 |
8b | C. albicans | Not applicable | 0.9 - 5.0 |
Properties
IUPAC Name |
6-methylcinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-9-8(6-7)4-5-10-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNZAPGGKOQHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694849 | |
Record name | 6-Methylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318276-69-6 | |
Record name | 6-Methylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.